molecular formula C13H13ClN4O3 B255845 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone

2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone

Cat. No. B255845
M. Wt: 308.72 g/mol
InChI Key: XDNJLZYPEDYBQU-UUASQNMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone, also known as CPOH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of various cellular processes such as inflammation, immune response, and cell survival. 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone inhibits the activation of NF-κB by preventing the degradation of its inhibitory protein, IκB-α. This results in the inhibition of the transcription of various pro-inflammatory and pro-survival genes, leading to the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has also been shown to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. In addition, 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been shown to inhibit the proliferation and migration of cancer cells, which makes it a potential candidate for the treatment of various types of cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone in lab experiments is its potential as a selective anticancer agent. 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been shown to induce apoptosis in cancer cells while sparing normal cells, which makes it a potential candidate for the development of targeted cancer therapies. However, one of the limitations of using 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone in lab experiments is its potential toxicity. Studies have shown that 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone can induce cytotoxicity in normal cells at high concentrations, which may limit its use in clinical settings.

Future Directions

There are several future directions for the study of 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone. One of the most promising directions is the development of 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone-based targeted cancer therapies. Studies have shown that 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone can induce apoptosis in cancer cells while sparing normal cells, which makes it a potential candidate for the development of targeted cancer therapies. Another future direction is the study of the potential toxicity of 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone in normal cells. Further studies are needed to determine the safe concentration range of 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone for use in clinical settings. Additionally, the study of the potential anti-inflammatory and antioxidant properties of 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone in various inflammatory and oxidative stress-related diseases is another promising future direction.
Conclusion:
In conclusion, 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis of 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been reported using various methods, and it has been shown to have a range of biochemical and physiological effects. 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antioxidant agent. While there are limitations to its use in lab experiments, the future directions for the study of 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone are promising and may lead to the development of targeted cancer therapies and the treatment of various inflammatory and oxidative stress-related diseases.

Synthesis Methods

The synthesis of 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been reported using various methods. One of the most common methods involves the reaction of 2,3-dimethoxybenzaldehyde with hydrazine hydrate in the presence of a catalyst such as acetic acid. The resulting product is then treated with chloroacetyl chloride to obtain 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone. Other methods involve the use of different reagents and catalysts, but the overall reaction mechanism remains the same.

Scientific Research Applications

2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been studied extensively for its potential applications in scientific research. One of the most promising applications of 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone is its use as a potential anticancer agent. Studies have shown that 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone can induce apoptosis in cancer cells by activating the caspase pathway. 2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has also been shown to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

Product Name

2,3-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone

Molecular Formula

C13H13ClN4O3

Molecular Weight

308.72 g/mol

IUPAC Name

5-chloro-4-[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one

InChI

InChI=1S/C13H13ClN4O3/c1-20-10-5-3-4-8(12(10)21-2)6-15-17-9-7-16-18-13(19)11(9)14/h3-7H,1-2H3,(H2,17,18,19)/b15-6-

InChI Key

XDNJLZYPEDYBQU-UUASQNMZSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N\NC2=C(C(=O)NN=C2)Cl

SMILES

COC1=CC=CC(=C1OC)C=NNC2=C(C(=O)NN=C2)Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC2=C(C(=O)NN=C2)Cl

Origin of Product

United States

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